molecular formula C18H17ClF2N2O2 B5782088 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE

(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5782088
M. Wt: 366.8 g/mol
InChI Key: ZEWFJKFDBMEFKV-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone is a complex organic compound that features a combination of chloro, difluoro, and methoxy functional groups attached to a phenyl ring, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4,5-difluoroaniline with 3-methoxybenzoyl chloride under basic conditions to form an intermediate.

    Piperazine Introduction: The intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in the formation of various substituted derivatives.

Scientific Research Applications

(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which (2-chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4,5-difluorophenyl)(2,2,3,3-tetramethylcyclopropyl)methanone
  • (2-Chloro-4,5-difluorophenyl)(2,3,4-trifluorophenyl)methanone

Uniqueness

Compared to similar compounds, (2-chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone is unique due to the presence of the piperazine moiety and the methoxy group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c1-25-13-4-2-3-12(9-13)22-5-7-23(8-6-22)18(24)14-10-16(20)17(21)11-15(14)19/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWFJKFDBMEFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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